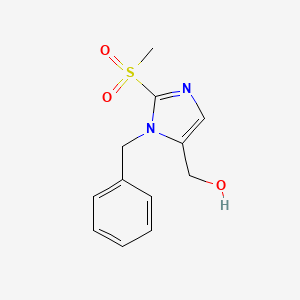

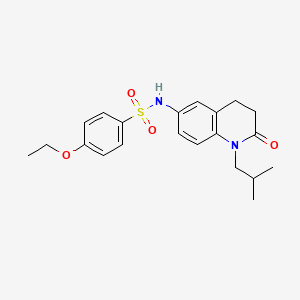

(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazole derivatives, which includes compounds similar to “(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol”, has been a topic of research . Imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Imidazoles and their derivatives play a pivotal role in synthesizing biologically active molecules. Researchers have explored their potential as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, antitubercular, antidiabetic, antimalarial, and antiviral drugs. Additionally, they act as enzyme inhibitors and selective plant growth regulators .

Green Chemistry and Sustainable Synthesis

The demand for environmentally friendly methods in organic synthesis has led to the popularity of imidazole derivatives. Researchers have developed efficient green methods for synthesizing substituted imidazoles using various catalysts. These methods contribute to sustainable chemical processes .

Heterocyclic Chemistry

Imidazoles are essential heterocycles used in the construction of functional molecules. Recent advancements focus on regiocontrolled synthesis, emphasizing the bonds formed during imidazole formation. These compounds find applications beyond medicinal chemistry, including materials science and catalysis .

Aromatic Aldehyde Reactions

Researchers have designed versatile methods for forming C–N bonds using aromatic aldehydes and o-phenylenediamine. This approach allows the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a valuable intermediate in drug development .

Insect Growth Regulation

Studies have explored the insect growth-regulating activity of 1-benzyl-2-methylbenzimidazole derivatives. These compounds exhibit potential as insecticides, contributing to pest control and agriculture .

Ionic Liquids and N-Heterocyclic Carbenes

Imidazole derivatives have extended their application as ionic liquids and N-heterocyclic carbenes (NHCs). These compounds serve as versatile catalysts and solvents, enhancing synthetic efficiency and sustainability .

Orientations Futures

Mécanisme D'action

Target of Action

“(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” is an imidazole derivative. Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

The mode of action of “(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” would depend on its specific target. Generally, imidazole derivatives can act as inhibitors or activators of their target proteins, altering their function and leading to downstream effects .

Biochemical Pathways

The specific biochemical pathways affected by “(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” would depend on its target of action. Imidazole derivatives can be involved in a wide range of biochemical pathways, given the diversity of their potential targets .

Propriétés

IUPAC Name |

(3-benzyl-2-methylsulfonylimidazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-18(16,17)12-13-7-11(9-15)14(12)8-10-5-3-2-4-6-10/h2-7,15H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFWCAHNEMQRKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B2628720.png)

![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)

![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2628725.png)

![3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2628727.png)

![Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2628733.png)

![2-(7-Methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2628739.png)

![2-((3-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2628740.png)

![6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2628741.png)